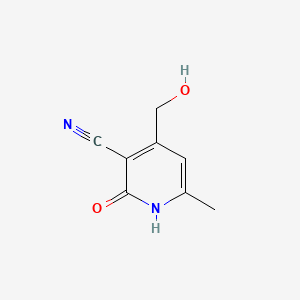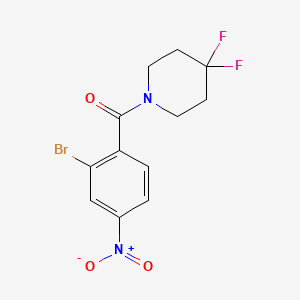
(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone is an organic compound with the molecular formula C12H11BrF2N2O3. This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoropiperidyl moiety attached to a methanone group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone typically involves the reaction of 2-bromo-4-nitrophenol with 4,4-difluoropiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The difluoropiperidyl moiety can be modified through electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. The bromine and nitro groups play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the difluoropiperidyl moiety.
4,4-Difluoropiperidine: Contains the difluoropiperidyl moiety but lacks the bromine and nitro groups.
2-Bromo-4-nitroacetophenone: Similar structure but with an acetophenone group instead of the difluoropiperidyl moiety
Uniqueness
(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11BrF2N2O3 |
|---|---|
Peso molecular |
349.13 g/mol |
Nombre IUPAC |
(2-bromo-4-nitrophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H11BrF2N2O3/c13-10-7-8(17(19)20)1-2-9(10)11(18)16-5-3-12(14,15)4-6-16/h1-2,7H,3-6H2 |
Clave InChI |
JJRMSXWXHZGVJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


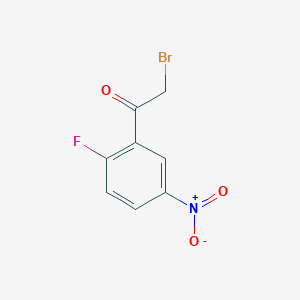
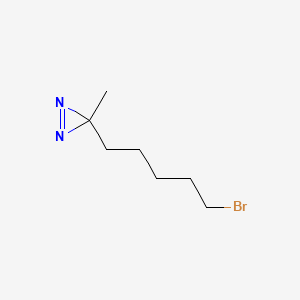


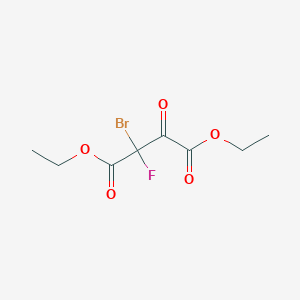
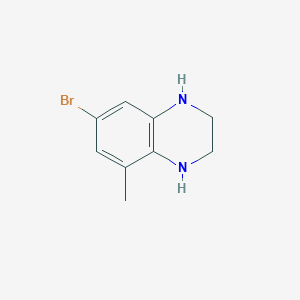
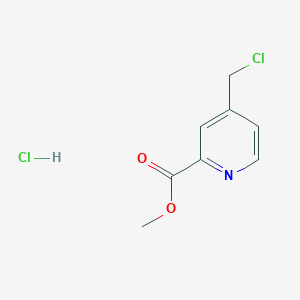
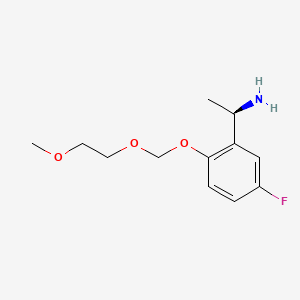
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
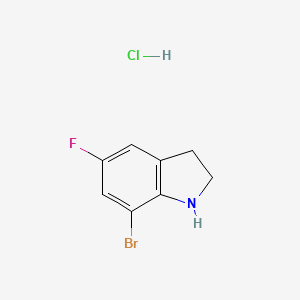

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
